molecular formula C8H9BO5 B1463819 3-Borono-5-methoxybenzoic acid CAS No. 1050424-08-2

3-Borono-5-methoxybenzoic acid

Cat. No.: B1463819
CAS No.: 1050424-08-2
M. Wt: 195.97 g/mol
InChI Key: UDYMDCFKOUCBHW-UHFFFAOYSA-N
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Description

3-Borono-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9BO5 and its molecular weight is 195.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-borono-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYMDCFKOUCBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675121
Record name 3-Borono-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050424-08-2
Record name 3-Borono-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

3-Borono-5-methoxybenzoic acid, as a boron-containing compound, can participate in coupling reactions. In these reactions, the boron atom in the compound can form bonds with other organic compounds under metal catalysis. This allows the synthesis of complex organic structures with specific functionalities.

Biochemical Analysis

Biological Activity

3-Borono-5-methoxybenzoic acid (BMBA) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of BMBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C9H11B O3
Molecular Weight : 179.99 g/mol
IUPAC Name : this compound
CAS Number : 1050424-08-2

BMBA features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

BMBA's biological activity is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : BMBA has shown potential as an inhibitor of certain enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL). MAGL is linked to the metabolism of endocannabinoids and has been implicated in various cancers due to its role in promoting tumor growth .
  • Cell Signaling Pathways : The compound may modulate cell signaling pathways, including those involved in apoptosis and cell proliferation. For instance, studies indicate that boronic acids can influence the ubiquitin-proteasome system and autophagy pathways .

Biological Activities

Research indicates that BMBA exhibits several biological activities:

  • Anticancer Activity : BMBA has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways .
  • Protein Degradation Pathways : BMBA enhances the activity of proteasomal and lysosomal degradation systems, which are crucial for maintaining cellular homeostasis and preventing tumorigenesis .
  • Antimicrobial Properties : Preliminary studies suggest that BMBA may possess antimicrobial activity against certain pathogens, although further research is needed to confirm these findings.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits MAGL
Protein DegradationActivates proteasome and lysosome
AntimicrobialPotential activity against pathogens

Detailed Research Findings

  • Inhibition of MAGL : A study highlighted that BMBA acts as a reversible inhibitor of MAGL, leading to reduced cell migration and proliferation in pancreatic cancer models . This suggests its potential as a therapeutic agent in managing invasive tumors.
  • Proteostasis Modulation : Research indicated that BMBA enhances the activity of cathepsins B and L, which are critical for protein degradation pathways. This modulation could be beneficial in developing drugs targeting age-related decline in proteostasis .
  • Cell Cycle Arrest : Studies have shown that treatment with BMBA leads to cell cycle arrest in various cancer cell lines, indicating its potential role as an antiproliferative agent .

Scientific Research Applications

Organic Synthesis

Reactivity and Utility
The presence of the boron atom in 3-Borono-5-methoxybenzoic acid makes it a valuable building block in organic synthesis. Boronic acids are known for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds. The methoxy group can also participate in various reactions, enhancing the compound's reactivity profile.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundBoronic acid and methoxy groupsVersatile in organic synthesis and biological applications
3-Bromo-5-methoxybenzoic acidBromine instead of boronDifferent reactivity patterns
4-Borono-2-methoxybenzoic acidBoronic acid group at position 4Affects reactivity due to substitution pattern
Phenylboronic AcidSimple boronic acid structureLacks additional functional groups

Material Science

Self-Assembly and Functional Materials
The unique properties of boronic acids allow them to form self-assembled structures, making them suitable for applications in material science. These compounds can be utilized to create functional materials with specific properties.

Table 2: Potential Applications in Material Science

Application AreaDescription
Self-assembled structuresFormation of organized materials for sensors or catalysts
Functional coatingsUse in coatings that respond to environmental stimuli
Drug delivery systemsDevelopment of carriers that release drugs in a controlled manner

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.